
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C6HClF3N3 and a molecular weight of 207.54 . It is also known by the synonyms “3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” and "2-Pyrazinecarbonitrile, 3-chloro-5-(trifluoromethyl)-" .
Synthesis Analysis
The synthesis of “3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . It is used as a reactant in the syntheses of tuberculostatic pyrazine derivatives . Various methods of synthesizing this compound have been reported .Molecular Structure Analysis
The molecular structure of “3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” is characterized by the presence of a pyrazine ring, a trifluoromethyl group, and a nitrile group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrazine moiety contribute to the biological activities of this compound .Physical And Chemical Properties Analysis
“3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” is a solid compound . Its boiling point is between 133-138 °C and its melting point is between 23-27 °C .Scientific Research Applications
Agrochemical Applications
“3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” is a key structural motif in active agrochemical ingredients . The major use of its derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .
Pharmaceutical Applications
Several derivatives of “3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” are used in the pharmaceutical industry . Five pharmaceutical products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Two veterinary products containing the “3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” moiety have been granted market approval . This suggests its potential use in the development of veterinary drugs.
Biological Activities
The biological activities of the derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This makes it a valuable compound in the development of biologically active substances.
Future Applications
Given the unique properties and the wide range of current applications, it is expected that many novel applications of “3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” will be discovered in the future .
Manufacturing
Around 500 tons/year of pesticides containing the “-TFMP intermediate” are manufactured . This indicates its significant role in the manufacturing industry.
Safety and Hazards
“3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Future Directions
The future directions for “3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .
Mechanism of Action
Target of Action
It is known that this compound is highly active and is commonly used as a catalyst, reagent, and intermediate in organic synthesis reactions .
Mode of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that this compound is used as an intermediate in various organic synthesis reactions .
Pharmacokinetics
The physicochemical properties of the compound, such as its density (1478 g/mL at 25°C) and boiling point (85°C/112mm), may influence its bioavailability .
Action Environment
It is known that this compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF3N3/c7-5-3(1-11)12-2-4(13-5)6(8,9)10/h2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYPCJPDZYNHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

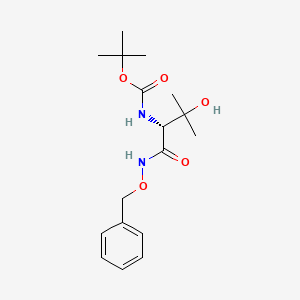

![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)
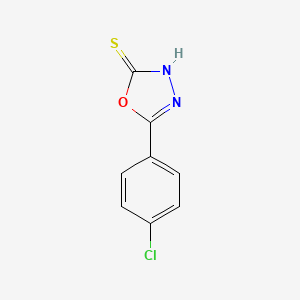
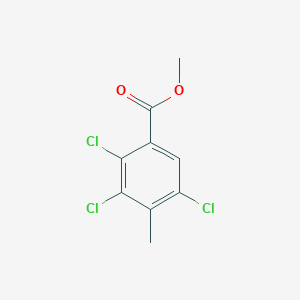

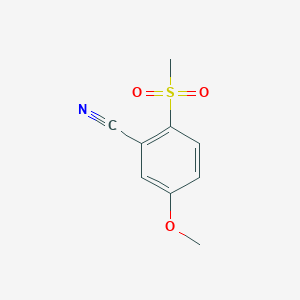
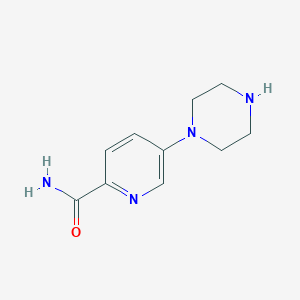
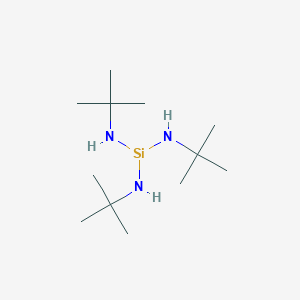
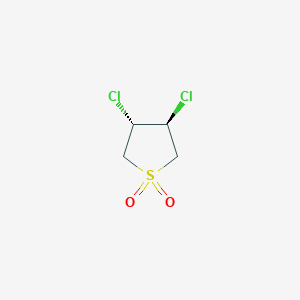


![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6592482.png)
